molecular formula C20H21N7O2S B8139558 Vegfr-2-IN-6

Vegfr-2-IN-6

Cat. No.: B8139558
M. Wt: 423.5 g/mol
InChI Key: BRBRXNGJZMGEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-6 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital for various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis by providing nutrients and oxygen through new blood vessels .

Preparation Methods

The synthesis of Vegfr-2-IN-6 typically involves the preparation of quinoxaline-based derivatives. One common method is the condensation of phenylenediamine with a dicarbonyl compound under high temperatures and strong acid catalysts . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands.

Chemical Reactions Analysis

Vegfr-2-IN-6 undergoes various chemical reactions, including:

Scientific Research Applications

Vegfr-2-IN-6 has numerous applications in scientific research:

Mechanism of Action

Vegfr-2-IN-6 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt pathway, and the SHB-focal adhesion kinase-paxillin pathway .

Comparison with Similar Compounds

Vegfr-2-IN-6 is compared with other VEGFR-2 inhibitors such as sorafenib and rivoceranib. While sorafenib is a multi-kinase inhibitor, this compound is more selective for VEGFR-2, potentially reducing off-target effects and associated toxicities . Similar compounds include:

This compound stands out due to its selectivity and potential for reduced side effects, making it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

2-methyl-5-[[4-[methyl-(3-methyl-2H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-11H,1-3H3,(H,25,26)(H2,21,28,29)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBRXNGJZMGEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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